The primary natural source of acromelic acid B is the mushroom Clitocybe acromelalga, which is known for its toxic effects. The compound has also been synthesized in laboratories for research purposes. Its isolation and synthesis have made it a valuable tool in both chemistry and biology, particularly for understanding mechanisms of neurotoxicity and potential therapeutic applications .
Acromelic acid B belongs to the class of amino acids, specifically categorized as a kainoid amino acid due to its structural similarities to kainic acid, a known neuroexcitatory compound. This classification highlights its relevance in neurochemistry and pharmacology, where it serves as a model compound for studying excitatory neurotransmission .
The synthesis of acromelic acid B typically involves complex multi-step processes. A significant method includes starting from 2,6-dichloropyridine, utilizing regioselective transformations such as ortho-lithiation or bromination. The key steps involve:
The total synthesis can be summarized as follows:
Despite its intricate synthesis pathway, large-scale industrial production methods are not established due to the compound's complex nature and limited natural availability .
Acromelic acid B has a unique molecular structure characterized by multiple functional groups that contribute to its biological activity. The specific arrangement of atoms within the molecule allows it to interact effectively with neurotransmitter receptors.
Acromelic acid B participates in various chemical reactions that are essential for its functionality:
The mechanism of action of acromelic acid B primarily involves its interaction with ionotropic glutamate receptors, which mediate excitatory neurotransmission in the central nervous system. Upon binding to these receptors, acromelic acid B can induce excitatory postsynaptic currents, leading to increased neuronal firing rates.
This mechanism plays a significant role in understanding neuropathic pain transmission and potential treatments for neurodegenerative diseases. The compound's ability to modulate synaptic activity makes it a critical subject of study in neuropharmacology .
Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) have been developed for rapid determination of acromelic acids A and B, highlighting their toxicological profiles .
Acromelic acid B has several scientific applications:
Acromelic acid B is a structurally complex kainoid neurotoxin with the molecular formula C₁₃H₁₄N₂O₇ and a molecular weight of 310.26 g/mol. Its core structure comprises a pyrrolidine ring bearing three carboxylic acid groups (–COOH) and a pyridone moiety (6-oxo-1,6-dihydropyridine) [2] [3]. Crucially, it possesses three defined stereocenters with absolute configurations (3S,4S,5S), imparting strict spatial orientation to its functional groups. The stereochemistry is unambiguously specified in its systematic name: 3-[(3S,4S,5S)-5-carboxy-4-(carboxymethyl)pyrrolidin-3-yl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid [2] [3].
The SMILES notation (OC(=O)C[C@@H]1[C@H](NC[C@@H]1c1ccc(=O)[nH]c1C(=O)O)C(=O)O
) and InChIKey (YQDHGMPCSWNBFG-PJKMHFRUSA-N
) encode this stereochemistry, confirming the S configuration at C-3, C-4, and C-5 [2] [3]. This configuration is critical for biological activity, as inversion at any chiral center significantly alters receptor binding.
Property | Value |
---|---|
Defined Stereocenters | 3 (all chiral) |
Configuration | (3S,4S,5S) |
E/Z Centers | 0 |
Optical Activity | Chiral (enantiopure) |
CAS Registry Number | 86630-10-6 |
Acromelic acid B is an isoform of acromelic acid A, both isolated from the Japanese mushroom Clitocybe acromelalga. While sharing the identical molecular formula (C₁₃H₁₄N₂O₇) and core pyrrolidine-pyridone scaffold, they differ in the regiochemical attachment of the pyridone ring to the pyrrolidine unit:
This subtle structural divergence drastically alters bioactivity. Acromelic acid A is a potent kainate receptor agonist (10× more potent than domoic acid, 100× more than kainic acid), causing severe neurotoxicity and allodynia [5]. Acromelic acid B exhibits significantly reduced neuroexcitatory effects, suggesting its pyridone orientation impedes optimal receptor binding [5] [7].
Synthetically, acromelic acid B’s regiochemistry complicates production. Total synthesis requires 17 steps with a 6.9% yield from 2,6-dichloropyridine, versus 13 steps (36% yield) for the A isoform [7]. This inefficiency stems from challenges in constructing its specific pyridone-pyrrolidine linkage.
Compound | Core Structural Feature | Neurotoxicity Potency | Synthetic Accessibility |
---|---|---|---|
Acromelic acid A | 5′-Pyridone-pyrrolidine linkage | Extreme (LD₅₀: 5 mg/kg, rat) | Moderate (36% yield, 13 steps) |
Acromelic acid B | 3′-Pyridone-pyrrolidine linkage | Low | Low (6.9% yield, 17 steps) |
Kainic acid | Proline-derived isopropenyl side chain | Moderate | Well-established |
Domoic acid | Triene side chain | High | Complex |
Mass Spectrometry (MS): High-resolution MS confirms a molecular ion peak at m/z 310.2595 [M]⁺, corresponding to C₁₃H₁₄N₂O₇. Fragmentation patterns indicate sequential loss of carboxyl groups (–COOH, –44 amu) and the pyridone moiety [2] [3].
Nuclear Magnetic Resonance (NMR): While explicit spectral data for acromelic acid B is limited in the provided sources, its InChI string and SMILES notation imply characteristic signals:
Infrared (IR) Spectroscopy: Predicted bands include broad O–H stretches (2500–3500 cm⁻¹) from carboxylic acids, C=O stretches (1630–1720 cm⁻¹) for carboxyl/pyridone groups, and C=N stretches (1600 cm⁻¹) [6]. The absence of primary amine peaks distinguishes it from simpler amino acids.
Acidity: Predicted pKa values are ~1.93 (most acidic carboxyl) and ~4.5–5.5 (additional COOH), consistent with tricarboxylic acid behavior [6].
No experimental crystallographic data for acromelic acid B is available in the provided sources. However, its conformational rigidity can be inferred from its stereochemistry and analogues:
Molecular dynamics simulations suggest the C-3 carboxymethyl side chain samples multiple rotamers, potentially adapting to receptor pockets [3]. This flexibility contrasts with the locked ring systems, underscoring a balance between rigidity and adaptability in its bioactive conformation.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0